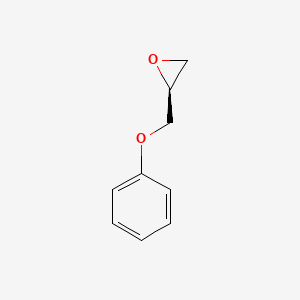

(S)-Glycidyl phenyl ether

Descripción general

Descripción

“(S)-Glycidyl phenyl ether” is an organic compound that belongs to the class of ethers. Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . The ether functional group does not have a characteristic IUPAC nomenclature suffix, so it is necessary to designate it as a substituent .

Synthesis Analysis

Ethers can be synthesized by various methods such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu (II) catalyzed synthesis .Chemical Reactions Analysis

Ethers generally undergo chemical reactions in two ways: 1. Cleavage of C-O bond: Ethers are generally very unreactive in nature. When an excess of hydrogen halide is added to the ether, cleavage of C-O bond takes place leading to the formation of alkyl halides . 2. Electrophilic Substitution: The alkoxy group in ether activates the aromatic ring at ortho and para positions for electrophilic substitution .Physical and Chemical Properties Analysis

Ethers have a net dipole moment due to the polarity of C-O bonds. The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass despite the polarity of the C-O bond .Aplicaciones Científicas De Investigación

Polymerization Studies

(S)-Glycidyl phenyl ether (PGE) has been extensively studied for its polymerization characteristics. In research conducted by Maitre et al. (2000), the anionic polymerization of PGE in miniemulsion was explored, revealing the potential for producing α,ω-dihydroxylated polyether chains. This process shows the utility of PGE in developing new polymeric materials with specific molecular weight characteristics (Maitre et al., 2000). Similarly, Noshay and Price (1959) investigated the isotactic polymerization of PGE using aluminum catalysts, leading to the formation of both crystalline and amorphous polymers, which indicates a broad range of potential applications in materials science (Noshay & Price, 1959).

Epoxy Resin Modification

PGE is also a significant component in modifying epoxy resins. As detailed by Ipics (1999), PGE, along with other glycidyl ethers, is frequently used in epoxy resin systems as a reactive modifier. This application is crucial in the production of protective coatings, plastic laminates, and adhesives, demonstrating the versatility of PGE in industrial applications (Ipics, 1999).

Kinetics and Mechanisms in Chemical Reactions

The kinetic aspects of PGE in chemical reactions have been a subject of study as well. Jones et al. (1987) conducted a radiochemical study on the kinetics of PGE cure reactions with various imidazoles, providing insights into the reactivity and potential applications of PGE in chemical synthesis (Jones et al., 1987).

Biocatalysis and Organic Synthesis

PGE's role in biocatalysis and organic synthesis was highlighted in a study by Bendigiri et al. (2018), where they explored the enantioselective properties of an epoxide hydrolase from Yarrowia lipolytica for the kinetic resolution of PGE. This research opens avenues for PGE's application in producing pharmaceutically relevant compounds (Bendigiri et al., 2018).

Applications in Adhesives and Coatings

Research by Liu et al. (2013) on the mechanical properties of cryogenic epoxy adhesives utilized PGE to react with metaphenylene diamine, leading to potential applications in adhesives and coatings at varying temperatures (Liu et al., 2013).

Safety and Hazards

Direcciones Futuras

Future research directions in the field of ether synthesis include the exploration of new reaction mediums such as aqueous micellar solutions, which are simple, efficient, economical, and environmentally friendly . Additionally, the valorization of lignin, the world’s largest source of renewable aromatics, into high-value products could significantly augment the viability of lignocellulose biorefineries .

Mecanismo De Acción

Target of Action

It is known to be used in the viscosity reduction of epoxy resin systems , suggesting that it interacts with the components of these systems.

Mode of Action

It is known to participate in chemical reactions, including anionic polymerization , which may result in changes to the properties of the target substances.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties may impact its bioavailability.

Análisis Bioquímico

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Propiedades

IUPAC Name |

(2S)-2-(phenoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308064 | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-03-3, 71031-02-2 | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(phenoxymethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(phenoxymethyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

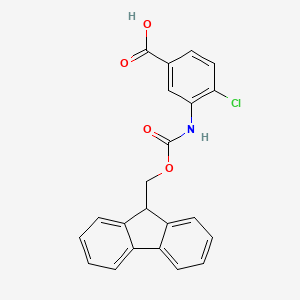

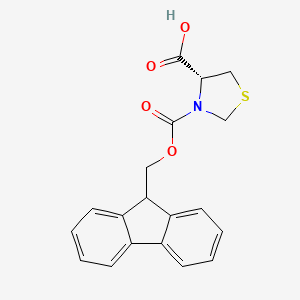

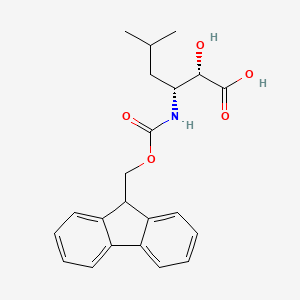

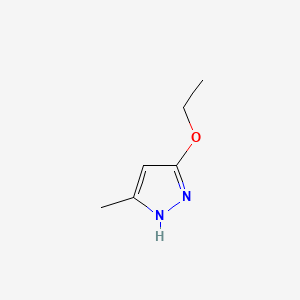

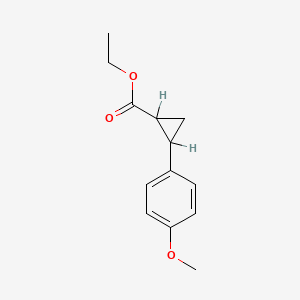

Synthesis routes and methods I

Procedure details

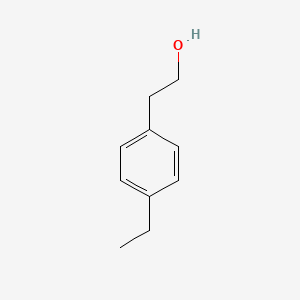

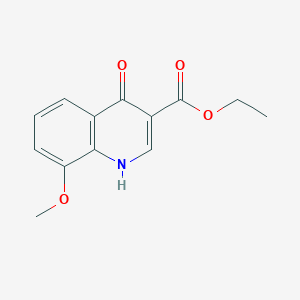

Synthesis routes and methods II

Procedure details

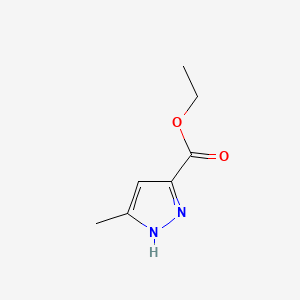

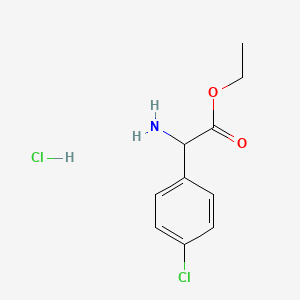

Synthesis routes and methods III

Procedure details

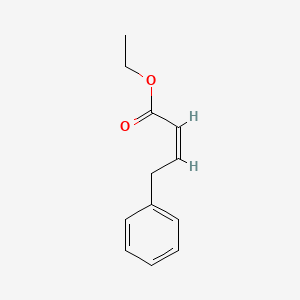

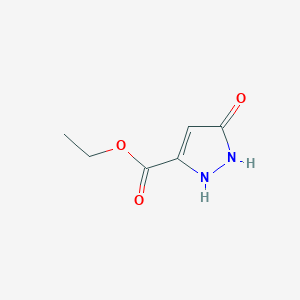

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)

![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B3021378.png)